molecular formula C14H16ClN3O B11544535 (4E)-2-(4-chlorophenyl)-5-methyl-4-[(propylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(4-chlorophenyl)-5-methyl-4-[(propylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11544535
M. Wt: 277.75 g/mol
InChI Key: DDVHGZSTSAZDRP-UHFFFAOYSA-N
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Description

(4E)-1-(4-CHLOROPHENYL)-3-METHYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a methyl group, and a propylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(4-CHLOROPHENYL)-3-METHYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with acetone to form an intermediate, which is then reacted with propylamine and hydrazine hydrate under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(4-CHLOROPHENYL)-3-METHYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

(4E)-1-(4-CHLOROPHENYL)-3-METHYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-1-(4-CHLOROPHENYL)-3-METHYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-methyl-4-(propylamino)-1H-pyrazol-5-one
  • 4-Chlorophenylhydrazine
  • 3-Methyl-4-(propylamino)-1H-pyrazol-5-one

Uniqueness

(4E)-1-(4-CHLOROPHENYL)-3-METHYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of (4E)-1-(4-CHLOROPHENYL)-3-METHYL-4-[(PROPYLAMINO)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-methyl-4-(propyliminomethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C14H16ClN3O/c1-3-8-16-9-13-10(2)17-18(14(13)19)12-6-4-11(15)5-7-12/h4-7,9,17H,3,8H2,1-2H3

InChI Key

DDVHGZSTSAZDRP-UHFFFAOYSA-N

Canonical SMILES

CCCN=CC1=C(NN(C1=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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